Cas no 1220039-25-7 (N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine)

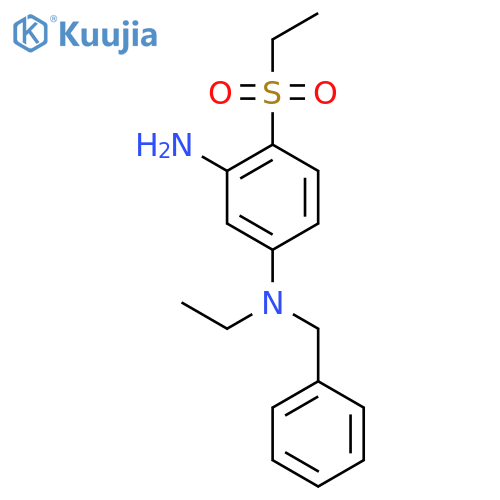

1220039-25-7 structure

商品名:N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine

CAS番号:1220039-25-7

MF:C17H22N2O2S

メガワット:318.433783054352

CID:4688580

N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine 化学的及び物理的性質

名前と識別子

-

- N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine

- N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)benzene-1,3-diamine

- 1-N-benzyl-4-(ethanesulfonyl)-1-N-ethylbenzene-1,3-diamine

-

- インチ: 1S/C17H22N2O2S/c1-3-19(13-14-8-6-5-7-9-14)15-10-11-17(16(18)12-15)22(20,21)4-2/h5-12H,3-4,13,18H2,1-2H3

- InChIKey: NIVWFDMTJBSKQT-UHFFFAOYSA-N

- ほほえんだ: S(CC)(C1C=CC(=CC=1N)N(CC)CC1C=CC=CC=1)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 426

- トポロジー分子極性表面積: 71.8

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 535.7±50.0 °C at 760 mmHg

N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N044345-125mg |

N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine |

1220039-25-7 | 125mg |

$ 230.00 | 2022-06-02 | ||

| TRC | N044345-250mg |

N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine |

1220039-25-7 | 250mg |

$ 375.00 | 2022-06-02 | ||

| Crysdot LLC | CD12171301-5g |

N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)benzene-1,3-diamine |

1220039-25-7 | 95+% | 5g |

$499 | 2024-07-23 |

N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine 関連文献

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

1220039-25-7 (N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine) 関連製品

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量